2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine
Overview
Description
“2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Scientific Research Applications
Synthesis and Structural Characterization
Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : The synthesis of novel bicyclic systems involving 1,2,4-oxadiazole rings has been achieved through a one-pot condensation process. These compounds, including structures related to 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine, have their structures confirmed via IR, 1H NMR, and liquid chromato-mass spectrometry. The prediction of biological activity for these synthesized compounds indicates potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity of Oxadiazole Derivatives : Research into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which share a similar structural motif with the chemical of interest, has demonstrated strong antimicrobial activity. These findings were supported by a structure–activity relationship study, emphasizing the role of the pyrrolidine ring in enhancing biological effectiveness (Krolenko, Vlasov, & Zhuravel, 2016).
Optical and Material Applications
Optical Properties of Oxadiazole Derivatives : The synthesis of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives has been explored, with characterizations revealing blue fluorescence in dilute solutions. This suggests potential applications in optoelectronic devices due to their significant quantum yields of fluorescence and red-shifted absorption characteristics, aligning with the interests in derivatives of this compound (Yang et al., 2011).
Chemical Behavior and Applications
Excited-State Intramolecular Proton Transfer : The structural flexibility of compounds like 2-(1H-pyrrol-2-yl)pyridine, akin to the compound , enables intramolecular hydrogen bonding that facilitates excited-state intramolecular proton transfer (ESIPT). This property is valuable for designing ESIPT systems with potential applications in sensing and imaging technologies (Li, Li, Shi, & Liu, 2018).
Mechanism of Action
Target of Action
The primary target of 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The result of the compound’s action is the modulation of metabolic and inflammatory responses. By selectively activating GPBAR1, it can potentially help in the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Safety and Hazards
While the specific safety and hazards for “2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine” are not mentioned in the search results, it is generally recommended to avoid breathing mist, gas or vapours of such compounds. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Future Directions
The pharmacokinetic properties of similar compounds suggest that the oxadiazole scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . Development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Biochemical Analysis
Biochemical Properties
The compound 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .
Cellular Effects
In cellular processes, this compound influences cell function by activating GPBAR1 . This activation can lead to the transcription of the pro-glucagon gene and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GPBAR1 . Computational studies have elucidated the binding mode of this compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .
Properties
IUPAC Name |
3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYZQKJWLTIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630577 | |
Record name | 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-84-9 | |
Record name | 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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